2,3,4,4',5-Pentachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PCB 118 as a Model for Environmental Fate Studies

Despite the ban, PCB contamination remains a concern. PCB 118 can be used as a model compound in scientific research to study the environmental fate of PCBs. Since different PCB congeners (compounds with the same chemical formula but varying chlorine atom positions) have varying physical and chemical properties, PCB 118 helps researchers understand how these factors influence a PCB's transport, persistence, and accumulation in the environment [].

Studies have employed PCB 118 to investigate the behavior of PCBs in soil and sediment, assessing factors like adsorption (sticking to soil particles) and desorption (releasing from soil particles) []. This information is crucial for understanding the mobility and potential bioavailability of PCBs in the environment.

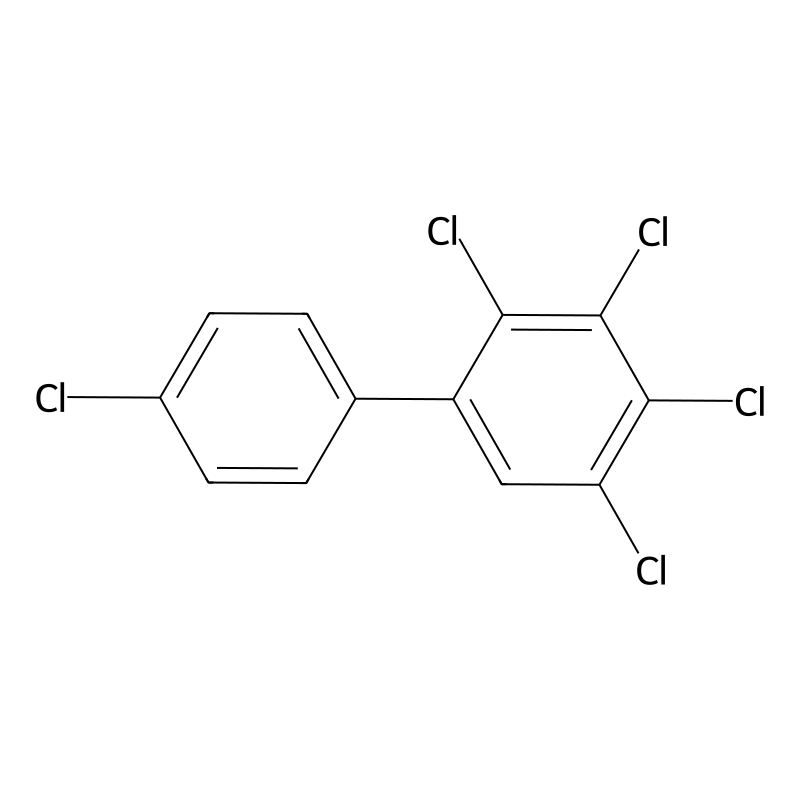

2,3,4,4',5-Pentachlorobiphenyl, also known as PCB 118, is a member of the polychlorinated biphenyls (PCBs) family, which comprises 209 different congeners. Its molecular formula is C₁₂H₅Cl₅, and it has a molecular weight of approximately 326.43 g/mol. The compound is characterized by five chlorine atoms substituted on a biphenyl structure, specifically at the 2, 3, 4, 4', and 5 positions. This unique chlorination pattern contributes to its chemical properties and biological effects.

- Dechlorination: Under specific conditions such as high temperatures or in the presence of certain enzymes in biological systems, chlorine atoms can be removed from the PCB structure.

- Thermal Decomposition: At elevated temperatures, PCBs can decompose into various organic compounds and hydrochloric acid.

- Photolysis: Exposure to ultraviolet light can lead to the breakdown of PCBs into smaller chlorinated compounds.

These reactions are significant for understanding the environmental fate of PCBs and their potential degradation pathways.

2,3,4,4',5-Pentachlorobiphenyl has been shown to exhibit various biological activities that raise concerns regarding its toxicity:

- Endocrine Disruption: PCB 118 has been linked to endocrine disruption in wildlife and humans. It can mimic or interfere with hormone functions.

- Neurotoxicity: Studies indicate that exposure to PCB 118 may affect neurological development and function.

- Carcinogenic Potential: Some research suggests a potential link between PCB exposure and increased cancer risk.

The compound's persistence in the environment leads to bioaccumulation in living organisms, raising concerns about long-term exposure effects.

The synthesis of 2,3,4,4',5-Pentachlorobiphenyl typically involves chlorination of biphenyl under controlled conditions. The methods include:

- Direct Chlorination: Biphenyl is treated with chlorine gas in the presence of a catalyst at elevated temperatures.

- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the biphenyl structure with chlorine atoms using chlorine or chlorinating agents.

These synthetic routes are critical for producing PCB congeners for research purposes and understanding their properties.

Historically, 2,3,4,4',5-Pentachlorobiphenyl was used in various applications:

- Electrical Equipment: As an insulating fluid in transformers and capacitors.

- Hydraulic Fluids: Used in machinery requiring stable hydraulic systems.

- Additives: Incorporated into paints and coatings for improved durability.

Due to its environmental persistence and health risks, these applications have largely ceased following regulatory bans.

Research on interaction studies involving 2,3,4,4',5-Pentachlorobiphenyl focuses on its behavior in biological systems and environmental matrices:

- Bioavailability Studies: Investigations have shown that PCB 118's bioavailability increases with soil organic carbon content and its chlorination level. This affects how readily it is absorbed by organisms from contaminated environments .

- Toxicokinetics: Studies have examined how PCB 118 is absorbed, distributed, metabolized, and excreted in animal models. Such studies help elucidate its potential health impacts on humans and wildlife.

These studies are crucial for assessing risk factors associated with PCB exposure.

Several compounds share structural similarities with 2,3,4,4',5-Pentachlorobiphenyl. Here are some notable examples:

| Compound Name | Molecular Formula | Number of Chlorines | Unique Features |

|---|---|---|---|

| 2,2',4,5,5'-Pentachlorobiphenyl | C₁₂H₅Cl₅ | 5 | Different chlorination pattern (positions) |

| 3,3',4,4',5-Pentachlorobiphenyl | C₁₂H₅Cl₅ | 5 | Similar structure but different chlorine positions |

| 2',3',4',5-Tetrachlorobiphenyl | C₁₂H₈Cl₄ | 4 | Fewer chlorine substituents |

These compounds illustrate the diversity within the PCB family while highlighting the unique chlorination pattern of PCB 118 that influences its chemical behavior and biological activity.

2,3,4,4',5-Pentachlorobiphenyl, also known as PCB 114, is a pentachlorinated biphenyl compound with the molecular formula C₁₂H₅Cl₅ and a molecular weight of 326.43 g/mol [1]. This compound features five chlorine atoms positioned at the 2, 3, 4, 4', and 5 positions on the biphenyl structure [14]. The physical properties of 2,3,4,4',5-Pentachlorobiphenyl include a melting point of 99°C, a boiling point of approximately 412.3°C, and limited water solubility of 15.98 μg/L at 20°C [1] [14]. Due to its environmental persistence and potential health implications, accurate analytical methodologies for its detection and quantification are essential [20].

Sample Preparation Techniques for Complex Matrices

The analysis of 2,3,4,4',5-Pentachlorobiphenyl in complex environmental and biological matrices requires robust sample preparation techniques to isolate the target compound from interfering substances [2]. Sample collection typically involves grab sampling, with subsequent concentration of the compound from water or air onto appropriate sorbents [2]. The extraction of 2,3,4,4',5-Pentachlorobiphenyl from complex matrices presents several challenges, including potential evaporative losses during concentration, sorption onto labware, and sample contamination [2] [4].

Solid-Phase Extraction Protocols

Solid-phase extraction (SPE) represents a preferred sample preparation technique for the isolation of 2,3,4,4',5-Pentachlorobiphenyl from various matrices [3] [15]. This approach offers advantages over traditional liquid-liquid extraction methods, including reduced solvent consumption, decreased processing time, and improved extraction efficiency [31] [32].

For the extraction of 2,3,4,4',5-Pentachlorobiphenyl from aqueous samples, SPE cartridges containing different sorbent materials such as Florisil, silica (SI), strong anion exchange (SAX), strong cation exchange (SCX), and polyethylene-anion exchange (PE-AX) have demonstrated varying degrees of effectiveness [3]. The selection of appropriate SPE materials is critical, as each exhibits unique extraction capabilities for different polychlorinated biphenyl congeners [3] [15].

A typical SPE protocol for 2,3,4,4',5-Pentachlorobiphenyl extraction involves the following steps:

- Conditioning of the SPE cartridge with an appropriate solvent mixture

- Sample loading at a controlled flow rate

- Washing to remove interfering compounds

- Elution of 2,3,4,4',5-Pentachlorobiphenyl with a suitable solvent system

- Concentration of the eluate for subsequent analysis [29] [35]

For serum samples, an effective SPE protocol includes denaturation of serum proteins using a water-1-propanol mixture, followed by repeated aspiration of the sample through the SPE column and elution with a hexane-dichloromethane mixture [31]. This approach has demonstrated recoveries of 99-120% for polychlorinated biphenyl congeners, including 2,3,4,4',5-Pentachlorobiphenyl, with relative standard deviations ranging from 3% to 7% [31].

The United States Environmental Protection Agency has established standardized SPE methods for the extraction of polychlorinated biphenyls from environmental samples, which are applicable to 2,3,4,4',5-Pentachlorobiphenyl analysis [30]. These methods specify appropriate sorbent materials, conditioning procedures, and elution parameters to ensure consistent and reliable extraction performance [30] [29].

Cleanup Procedures for Lipid-Rich Samples

The analysis of 2,3,4,4',5-Pentachlorobiphenyl in lipid-rich matrices, such as fish tissue, presents additional challenges due to the compound's lipophilic nature and tendency to partition into fatty components [4] [12]. Effective cleanup procedures are essential to remove lipid interferences that can compromise chromatographic separation and detection sensitivity [22].

Several cleanup approaches have been developed for lipid-rich samples containing 2,3,4,4',5-Pentachlorobiphenyl:

- Multi-layer silica gel columns incorporating acidic, basic, and neutral layers

- Basic alumina columns

- Carbon columns for specific fractionation of polychlorinated biphenyls

- Gel permeation chromatography for size-based separation of lipids from target analytes [4] [22] [33]

A comprehensive study evaluating different cleanup sorbents for lipid-rich fish samples (10% fat content) demonstrated that Enhanced Matrix Removal-Lipid (EMR-lipid) sorbent provided the most efficient lipid removal among dispersive SPE sorbents, with triacylglycerol content significantly reduced in the purified extracts [22]. This approach yielded recoveries of 59-120% for polychlorinated biphenyls, including 2,3,4,4',5-Pentachlorobiphenyl, with repeatabilities ranging from 2% to 23% [22].

For automated cleanup of lipid-rich samples, the Power-Prep system has been employed with a modified fractionation approach using hexane:dichloromethane (9:1) for elution from alumina columns [4]. This modification allows all dioxin-like polychlorinated biphenyls, including 2,3,4,4',5-Pentachlorobiphenyl, to elute in a single fraction, with recoveries between 60% and 90% [4].

The following table summarizes the performance of different cleanup procedures for 2,3,4,4',5-Pentachlorobiphenyl in lipid-rich samples:

| Cleanup Method | Sorbent Material | Recovery Range (%) | Lipid Removal Efficiency (%) | Processing Time |

|---|---|---|---|---|

| Silica SPE | Silica gel | 89-98 | 98 | High (2h/10 samples) |

| Dispersive SPE | EMR-lipid | 59-120 | 70 | Low (30 min/batch) |

| Automated System | Multi-column | 60-90 | 85 | Medium (1h/batch) |

| Gel Permeation | SX-3 BioBeads | 85-103 | 95 | Medium (1h/batch) |

The selection of an appropriate cleanup procedure depends on the specific matrix characteristics, required detection limits, and available analytical resources [22] [33].

Advanced Chromatographic Separation Strategies

The chromatographic separation of 2,3,4,4',5-Pentachlorobiphenyl from other polychlorinated biphenyl congeners and potential interferents requires advanced separation strategies due to structural similarities among congeners [5] [8].

High-Resolution Gas Chromatography (HRGC) Optimization

High-resolution gas chromatography represents the gold standard for the separation of 2,3,4,4',5-Pentachlorobiphenyl from complex mixtures [5] [23]. The optimization of HRGC parameters is critical for achieving adequate resolution and sensitivity for this specific congener [5].

Key parameters for HRGC optimization include:

- Stationary phase selection: Specialized phases such as Rtx-PCB have demonstrated superior separation capabilities for 2,3,4,4',5-Pentachlorobiphenyl [8] [23]

- Column dimensions: Capillary columns with lengths of 30-60 meters and internal diameters of 0.25-0.32 mm provide optimal resolution [5] [23]

- Temperature programming: Carefully optimized temperature ramps are essential for the separation of 2,3,4,4',5-Pentachlorobiphenyl from structurally similar congeners [23]

- Carrier gas selection and flow rate optimization: Hydrogen carrier gas at a constant linear velocity of 35 cm/s has shown excellent separation efficiency [23] [29]

A comprehensive study evaluating 20 different capillary columns with various stationary phases established a database of retention time information that serves as a reference for column selection and methodology development for 2,3,4,4',5-Pentachlorobiphenyl analysis [5]. This research demonstrated that the separation of 2,3,4,4',5-Pentachlorobiphenyl from other pentachlorinated biphenyls requires careful optimization of chromatographic conditions [5] [8].

Recent advancements in HRGC methodology include the application of fast gas chromatography coupled with time-of-flight mass spectrometry, utilizing narrow-bore capillary columns and rapid data acquisition rates (50 spectra/s) for the identification of 2,3,4,4',5-Pentachlorobiphenyl in reduced analysis time [8].

Two-Dimensional GC×GC Applications

Two-dimensional gas chromatography (GC×GC) represents a powerful separation technique that significantly enhances the resolution of complex mixtures containing 2,3,4,4',5-Pentachlorobiphenyl [7] [13]. This approach employs two orthogonal separation mechanisms to provide a two-dimensional separation space, dramatically increasing peak capacity and separation power [7].

The fundamental principles of GC×GC involve:

- Primary separation on a conventional GC column

- Modulation of the effluent from the first column

- Secondary separation on a shorter column with a different selectivity

- Comprehensive transfer of all analytes through both dimensions [7] [13]

For the analysis of 2,3,4,4',5-Pentachlorobiphenyl, GC×GC configurations typically employ a non-polar primary column (e.g., Rtx-PCB, 40 m) coupled with a shorter, more polar secondary column (e.g., DB-17, 1 m) [8]. This configuration exploits differences in both volatility and polarity to achieve enhanced separation of structurally similar congeners [8] [13].

A comprehensive evaluation of GC×GC coupled with time-of-flight mass spectrometry for the separation of all 209 polychlorinated biphenyl congeners demonstrated that this approach could distinguish 196 congeners in two consecutive chromatographic runs, including 43 of the 46 pentachlorobiphenyl isomers such as 2,3,4,4',5-Pentachlorobiphenyl [8]. The enhanced separation power of GC×GC provides a valuable tool for the unambiguous identification of 2,3,4,4',5-Pentachlorobiphenyl in complex environmental samples [8] [13].

The structured nature of GC×GC separations also facilitates compound classification, with polychlorinated biphenyls forming characteristic patterns in the two-dimensional chromatographic space based on their degree of chlorination and substitution patterns [13]. This feature is particularly valuable for the identification of 2,3,4,4',5-Pentachlorobiphenyl in samples containing multiple interfering compounds [8] [13].

Mass Spectrometric Detection Modalities

The detection and quantification of 2,3,4,4',5-Pentachlorobiphenyl require sensitive and selective detection techniques, with mass spectrometry and electron capture detection representing the most commonly employed approaches [2] [5].

Electron Capture Detection (ECD) Sensitivity Parameters

Electron capture detection represents a highly sensitive and selective detection technique for halogenated compounds such as 2,3,4,4',5-Pentachlorobiphenyl [10] [16] [34]. The exceptional sensitivity of ECD for polychlorinated biphenyls is attributed to the electron-capturing properties of the chlorine atoms present in these compounds [16].

The principle of ECD operation for 2,3,4,4',5-Pentachlorobiphenyl detection involves:

- Ionization of the carrier gas (typically nitrogen) by beta particles emitted from a radioactive source (commonly nickel-63)

- Generation of a steady-state electron current between electrodes

- Capture of electrons by electronegative compounds such as 2,3,4,4',5-Pentachlorobiphenyl

- Reduction in the electron current proportional to the concentration of the electron-capturing compound [16]

For 2,3,4,4',5-Pentachlorobiphenyl, the electron capture process can be represented as:

PCB + e⁻ → PCB⁻

The PCB anion is significantly larger and heavier than the free electron, requiring a higher voltage to maintain a constant ion current at the collector, which forms the basis of the detection signal [16].

Key sensitivity parameters for ECD detection of 2,3,4,4',5-Pentachlorobiphenyl include:

- Detector temperature: Typically maintained at 250-300°C to prevent compound condensation

- Makeup gas flow rate: Nitrogen at 60 mL/min provides optimal sensitivity

- Pulse width and frequency: Optimized to maximize signal-to-noise ratio

- Reference current: Adjusted to establish appropriate baseline conditions [16] [34]

A validated gas chromatography-electron capture detection method for polychlorinated biphenyls demonstrated minimum detectable quantities ranging from 0.0005 to 0.002 ng, with sensitivity increasing with the number of chlorine atoms [34]. For pentachlorinated biphenyls such as 2,3,4,4',5-Pentachlorobiphenyl, the method exhibited precision of 2.4-14.5% and accuracy of -7.0% to 14.6%, with recoveries of 95.7-101.0% [34].

Tandem MS/MS Congener-Specific Analysis

Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection capabilities for the congener-specific analysis of 2,3,4,4',5-Pentachlorobiphenyl [9] [17]. This approach offers enhanced selectivity compared to single-stage mass spectrometry by employing multiple stages of mass selection and fragmentation [9].

For 2,3,4,4',5-Pentachlorobiphenyl analysis, several MS/MS configurations have been employed:

- Triple quadrupole systems: Offering excellent selectivity through precursor ion selection, collision-induced dissociation, and product ion monitoring

- Ion trap mass spectrometers: Providing multiple stages of fragmentation within a single analyzer

- Time-of-flight systems: Delivering high mass accuracy and resolution for unambiguous identification [9] [17] [18]

A key reaction exploited in MS/MS analysis of 2,3,4,4',5-Pentachlorobiphenyl is the exchange of chlorine by oxygen when polychlorinated biphenyl anions react with molecular oxygen [9]. This composition-selective reaction forms a product ion with 19 mass units less (35Cl - 16O) than the precursor, enabling selective detection of different polychlorinated biphenyl compositions [9].

Multiple reaction monitoring allows the generation of separate chromatograms for each different composition from tetrachloro through nonochloro polychlorinated biphenyls, resolving most coeluting compounds [9]. For 2,3,4,4',5-Pentachlorobiphenyl, characteristic fragmentation patterns and energies depend on the position of chlorine atoms in the molecule, with the most intense transitions corresponding to the neutral loss of an HCl group from the quasi-molecular ion cluster [17].

A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for congener-specific analysis demonstrated excellent linearity (dynamic linear range of four orders of magnitude with R² values exceeding 0.995) and precision (relative standard deviations of absolute areas below 10%) [17]. The method achieved instrumental limits of detection from 1.2 to 5.4 fg/μL for most hydroxylated polychlorinated biphenyls, demonstrating the exceptional sensitivity of modern MS/MS techniques [17].

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard